乙酰氨基(4-甲基苄基)丙二酸二乙酯

描述

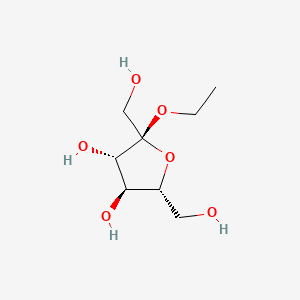

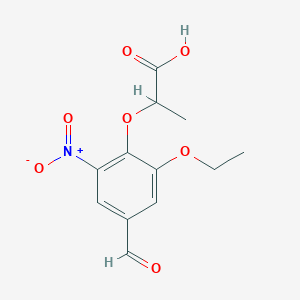

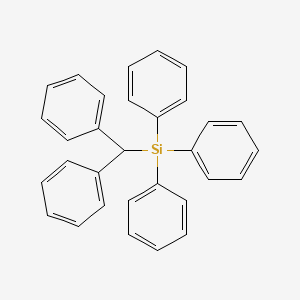

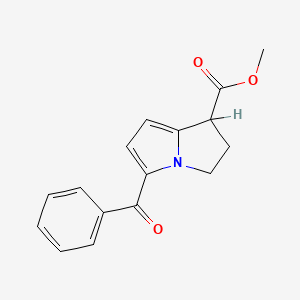

Diethyl acetamido(4-methylbenzyl)malonate is a chemical compound with the molecular formula C17H23NO5 . It contains a total of 46 bonds, including 23 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aliphatic secondary amide .

Molecular Structure Analysis

The molecular structure of Diethyl acetamido(4-methylbenzyl)malonate comprises a total of 46 bonds, including 23 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aliphatic secondary amide .Physical And Chemical Properties Analysis

Diethyl acetamido(4-methylbenzyl)malonate has a molecular weight of 321.4 g/mol. More detailed physical and chemical properties are not provided in the search results.科学研究应用

合成研究

乙酰氨基(4-甲基苄基)丙二酸二乙酯一直是合成化学中感兴趣的课题。Singh 等人(2000 年)研究了各种 α-乙酰氨基、α-烷基丙二酸二乙酯的合成,包括类似于乙酰氨基(4-甲基苄基)丙二酸二乙酯的化合物。他们以 49-90% 的总收率实现了合成 (Singh 等人,2000)。

Achutha 等人(2016 年)报道了通过 Knoevenagel 缩合反应合成了乙酰氨基(4-甲基苄基)丙二酸二乙酯的密切相关化合物—— 2-(4-甲基亚苄基)丙二酸二乙酯 (Achutha 等人,2016)。

有机反应中的应用

Pivsa-Art 等人(1996 年)证明了乙酰氨基丙二酸二乙酯在 CuI 和 NaH 存在下可以在 DMSO 中与芳基碘化物有效反应,生成乙酰氨基(芳基)丙二酸二乙酯 (Pivsa-Art 等人,1996)。

Reznikov 等人(2013 年)开发了一种使用丙二酸二乙酯(在结构上与乙酰氨基(4-甲基苄基)丙二酸二乙酯相关)合成 γ-氨基丁酸衍生物的合成方法 (Reznikov 等人,2013)。

晶体学和结构分析

Fujii 等人(1979 年)研究了丙二酸二乙酯的迈克尔加成反应,产生了 5-乙基-2-氧代-4-哌啶丙二酸二乙酯的异构体。这项工作与乙酰氨基(4-甲基苄基)丙二酸二乙酯的结构相似性有关 (Fujii 等人,1979)。

袁等人(1989 年)合成了一种新型的双色团化合物—— 2-(9-蒽甲基)-2-(对-N,N-二甲氨基苄基)丙二酸二乙酯,并研究了其在外泌体形成中的流体介质和聚合物基质。这项研究突出了与乙酰氨基(4-甲基苄基)丙二酸二乙酯在结构上相关的化合物在材料科学中的潜在应用 (袁等人,1989)。

安全和危害

The safety data sheet for Diethyl acetamidomalonate, a related compound, suggests that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to use personal protective equipment, avoid inhalation of dusts, and ensure adequate ventilation when handling this compound . In case of contact with skin or eyes, or if swallowed, seek medical attention .

作用机制

Target of Action

Diethyl acetamido(4-methylbenzyl)malonate (DEAM) is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . Therefore, its primary targets are the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

DEAM interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . This interaction results in changes to the structure of the target molecules, enabling the synthesis of α-amino acids or hydroxycarboxylic acids .

Biochemical Pathways

DEAM affects the biochemical pathways involved in the synthesis of α-amino acids and hydroxycarboxylic acids. In a three-step process, the synthesis involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids . For example, phenylalanine (rac-Phe) can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide (NaOEt) .

Pharmacokinetics

Given its role as a precursor in pharmaceutical formulations, particularly in the cases of active ingredients like fingolimod, which is used to treat multiple sclerosis , it can be inferred that its ADME properties are likely to be influenced by the specific formulation and administration route.

Result of Action

The result of DEAM’s action is the production of α-amino acids or hydroxycarboxylic acids . These compounds have various roles in biological systems, including serving as building blocks for proteins and participating in key metabolic processes.

Action Environment

The action of DEAM is influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in certain solvents. Additionally, the temperature and pH of the reaction environment can also impact its efficacy and stability.

生化分析

Biochemical Properties

It is known that it is a derivative of malonic acid diethyl ester, which is used in the synthesis of α-amino acids This suggests that Diethyl acetamido(4-methylbenzyl)malonate may interact with enzymes, proteins, and other biomolecules involved in amino acid synthesis and metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role in the synthesis of α-amino acids This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to amino acid metabolism

Metabolic Pathways

Diethyl acetamidomalonate, a related compound, is known to be involved in the acetate-malonate pathway, which leads to the synthesis of fatty acids It is possible that Diethyl acetamido(4-methylbenzyl)malonate may also be involved in similar metabolic pathways

属性

IUPAC Name |

diethyl 2-acetamido-2-[(4-methylphenyl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-22-15(20)17(18-13(4)19,16(21)23-6-2)11-14-9-7-12(3)8-10-14/h7-10H,5-6,11H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFIIMBBIHQYKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C)(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281120 | |

| Record name | Diethyl acetamido[(4-methylphenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82291-79-0 | |

| Record name | NSC20180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl acetamido[(4-methylphenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3057459.png)

![N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B3057467.png)